Cas no 2227739-15-1 (rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)

rac-(1R,2R)-2-(4-クロロチオフェン-2-イル)シクロプロパン-1-カルボン酸は、シクロプロパン骨格とチオフェン環を有する有機化合物です。4位のクロロ置換基とカルボキシル基を併せ持つため、医薬品中間体や有機合成の構築ブロックとして有用です。立体化学的にrac体であるため、光学分割により光学活性体を得る可能性があります。シクロプロパン環のひずみエネルギーを利用した反応性や、チオフェン環の電子特性を活かした機能性材料への応用が期待されます。特に、創薬分野では生物活性化合物の合成前駆体としての利用価値が高いです。

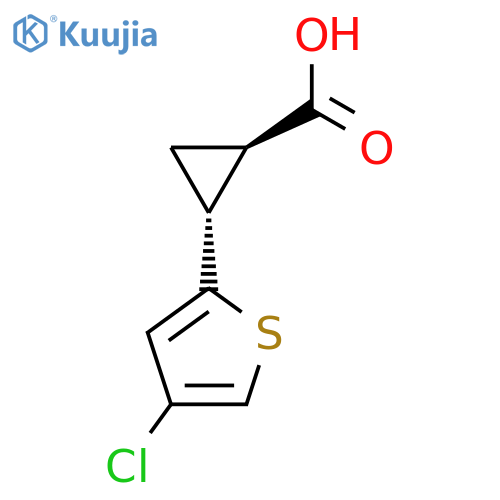

2227739-15-1 structure

商品名:rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid

- 2227739-15-1

- EN300-1992674

-

- インチ: 1S/C8H7ClO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1

- InChIKey: GKSBXKBABIWWGP-PHDIDXHHSA-N

- ほほえんだ: ClC1=CSC(=C1)[C@@H]1C[C@H]1C(=O)O

計算された属性

- せいみつぶんしりょう: 201.9855283g/mol

- どういたいしつりょう: 201.9855283g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 65.5Ų

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992674-0.1g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-2.5g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-1.0g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 1g |

$1543.0 | 2023-05-31 | ||

| Enamine | EN300-1992674-10.0g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 10g |

$6635.0 | 2023-05-31 | ||

| Enamine | EN300-1992674-0.05g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-5.0g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 5g |

$4475.0 | 2023-05-31 | ||

| Enamine | EN300-1992674-0.25g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-5g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 5g |

$3273.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-0.5g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-1992674-1g |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid |

2227739-15-1 | 1g |

$1129.0 | 2023-09-16 |

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2227739-15-1 (rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬